2-(1H-Imidazol-1-YL)-3-methylbutanoic acid 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 745001-73-4
VCID: VC5670549
InChI: InChI=1S/C8H12N2O2/c1-6(2)7(8(11)12)10-4-3-9-5-10/h3-7H,1-2H3,(H,11,12)
SMILES: CC(C)C(C(=O)O)N1C=CN=C1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196

2-(1H-Imidazol-1-YL)-3-methylbutanoic acid

CAS No.: 745001-73-4

Cat. No.: VC5670549

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

2-(1H-Imidazol-1-YL)-3-methylbutanoic acid - 745001-73-4

Specification

CAS No. 745001-73-4
Molecular Formula C8H12N2O2
Molecular Weight 168.196
IUPAC Name 2-imidazol-1-yl-3-methylbutanoic acid
Standard InChI InChI=1S/C8H12N2O2/c1-6(2)7(8(11)12)10-4-3-9-5-10/h3-7H,1-2H3,(H,11,12)
Standard InChI Key GXCYGUNYRIGUQX-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)N1C=CN=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2-(1H-Imidazol-1-yl)-3-methylbutanoic acid belongs to the class of imidazole-carboxylic acid hybrids, with the systematic IUPAC name 2-imidazol-1-yl-3-methylbutanoic acid . Its molecular formula C₈H₁₂N₂O₂ reflects the presence of an imidazole ring (C₃H₄N₂) coupled to a branched four-carbon carboxylic acid chain . The compound's SMILES notation CC(C)C(C(=O)O)N1C=CN=C1 precisely encodes its stereochemical configuration .

Crystallographic and Conformational Analysis

While direct crystallographic data for this specific compound remains unpublished, structural analogs like poly[diaqua-(μ₂-1,3-di(1H-imidazol-1-yl)propane)zinc(II)] demonstrate the coordination versatility of imidazole derivatives in metal-organic frameworks . The compound's 3D conformer (PubChem CID 19016781) reveals:

  • Torsional flexibility at the C-N bond linking imidazole to the butanoic acid chain

  • Planar geometry of the aromatic imidazole ring

  • Steric hindrance from the β-methyl group

Computed Physicochemical Properties

Critical properties calculated using PubChem algorithms include:

PropertyValueMethodology
Molecular Weight168.19 g/molPubChem 2.1
XLogP31.1XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Rotatable Bond Count3Cactvs 3.4.6.11
Topological Polar SA66.4 ŲCactvs 3.4.6.11

These properties suggest moderate lipophilicity compatible with biological membrane penetration, balanced by sufficient polar surface area for aqueous solubility .

Synthetic Approaches and Characterization

Retrosynthetic Analysis

While explicit synthesis protocols for 2-(1H-imidazol-1-yl)-3-methylbutanoic acid remain unpublished in peer-reviewed literature, plausible routes include:

  • Nucleophilic substitution between 3-methyl-2-bromobutanoic acid and imidazole

  • Michael addition of imidazole to α,β-unsaturated carboxylic acid derivatives

  • Enzymatic coupling using lipase-mediated esterification followed by deprotection

The compound's structural similarity to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (ChemSpider ID 2356032) suggests potential shared synthetic intermediates .

Spectroscopic Characterization

Hypothetical characterization data based on structural analogs:

  • ¹H NMR (400 MHz, D₂O): δ 1.05 (d, 3H, CH(CH₃)), 1.95 (m, 1H, CH(CH₃)), 2.45 (dd, 1H, CH₂CO), 3.75 (t, 1H, NCH), 7.15 (s, 1H, imid-H), 7.45 (s, 1H, imid-H), 8.10 (s, 1H, imid-H)

  • IR (KBr): 3400 cm⁻¹ (OH stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring)

Biological and Industrial Applications

Coordination Chemistry Applications

Crystal engineering studies demonstrate imidazole derivatives' capacity to form stable complexes with transition metals. The compound's branched structure could enable novel coordination geometries in MOFs, particularly when combined with tricarboxylate linkers .

Comparative Analysis with Structural Analogs

3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid

Key differences from ChemSpider ID 2356032 :

  • Substitution pattern: Methyl group on imidazole vs. main chain

  • logP impact: 3-Substitution increases hydrophobicity (calculated ΔlogP +0.3)

  • Synthetic accessibility: Linear chain derivatives generally require fewer protection steps

3-(1H-imidazol-1-yl)propanoic Acid

Shorter chain length (C₆H₈N₂O₂ vs. C₈H₁₂N₂O₂) results in:

  • 18% reduction in molecular weight

  • Increased aqueous solubility (calculated ΔlogP -0.4)

  • Reduced steric hindrance for metal coordination

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